Methyl (R)-1'-methyl-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate

Catalog No.
S13550974
CAS No.
M.F
C17H21NO3
M. Wt
287.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl (R)-1'-methyl-2'-oxo-3,4-dihydro-1H-spiro[n...

Product Name

Methyl (R)-1'-methyl-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate

IUPAC Name

methyl (6R)-1'-methyl-2'-oxospiro[7,8-dihydro-5H-naphthalene-6,3'-piperidine]-2-carboxylate

Molecular Formula

C17H21NO3

Molecular Weight

287.35 g/mol

InChI

InChI=1S/C17H21NO3/c1-18-9-3-7-17(16(18)20)8-6-12-10-13(15(19)21-2)4-5-14(12)11-17/h4-5,10H,3,6-9,11H2,1-2H3/t17-/m0/s1

InChI Key

GFRCEQOUHQMDPF-KRWDZBQOSA-N

Canonical SMILES

CN1CCCC2(C1=O)CCC3=C(C2)C=CC(=C3)C(=O)OC

Isomeric SMILES

CN1CCC[C@]2(C1=O)CCC3=C(C2)C=CC(=C3)C(=O)OC

Methyl (R)-1'-methyl-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate is a complex organic compound characterized by its unique spirocyclic structure. This compound features a spiro connection between a naphthalene ring and a piperidine ring, which contributes to its distinct chemical properties and potential biological activities. The molecular formula of this compound is C17H21NO3C_{17}H_{21}NO_3, and it has a molecular weight of 287.35 g/mol .

, including:

  • Oxidation: This process can introduce additional functional groups or modify existing ones.
  • Reduction: Reduction reactions can convert ketone groups into alcohols.
  • Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include:

  • Oxidizing agents: Potassium permanganate and chromium trioxide.
  • Reducing agents: Sodium borohydride and lithium aluminum hydride.
  • Nucleophiles: Amines and thiols are often employed in substitution reactions.

The biological activity of Methyl (R)-1'-methyl-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate is of significant interest in medicinal chemistry. Preliminary studies suggest that this compound may interact with specific biological macromolecules, potentially inhibiting enzymes or receptors involved in various biochemical pathways. This interaction could lead to therapeutic effects, making it a candidate for further pharmacological research .

The synthesis of Methyl (R)-1'-methyl-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate typically involves several key steps:

  • Formation of the Piperidine Ring: This can be achieved through hydrogenation of pyridine or cyclization of amino alcohols using thionyl chloride.
  • Spiro Compound Formation: The spiro connection is established via cyclization reactions involving nucleophilic substitutions where a suitable leaving group is displaced.
  • Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to yield the methyl ester.

Methyl (R)-1'-methyl-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate has diverse applications in various fields:

  • Chemistry: Used as a building block in synthesizing more complex molecules and studying spirocyclic structures.
  • Biology: Serves as a model compound for investigating interactions with biological macromolecules.
  • Medicine: Ongoing research explores its potential therapeutic applications as a precursor for drug development.
  • Industry: Utilized in developing new materials and as an intermediate in various industrial chemical processes.

Research on interaction studies focuses on understanding how Methyl (R)-1'-methyl-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate interacts with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways involved depend on the compound's structural features and the biological context in which it operates .

Similar Compounds

Several compounds share structural or functional similarities with Methyl (R)-1'-methyl-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate:

  • Pyridine: A six-membered aromatic heterocycle containing nitrogen.
  • Piperidine: A saturated six-membered ring with nitrogen.
  • Dihydropyridine: A partially saturated derivative of pyridine.
  • Spiro Compounds: General category encompassing various compounds featuring spiro connections.

Uniqueness

Methyl (R)-1'-methyl-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate stands out due to its distinct spiro structure that imparts unique chemical and biological properties compared to similar compounds. Its specific arrangement allows for unique interactions with biological targets that may not be present in other related compounds .

This comprehensive overview highlights the significance of Methyl (R)-1'-methyl-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate in both research and potential applications across various scientific domains.

The IUPAC name methyl (R)-1'-methyl-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate provides a precise description of the compound’s structure. Breaking this down:

  • Spiro[naphthalene-2,3'-piperidine]: The spiro designation indicates a single atom (carbon) shared between two rings—a naphthalene moiety and a piperidine ring. The numbering (2,3') specifies the connection points: carbon 2 of the naphthalene and carbon 3 of the piperidine.
  • 3,4-Dihydro-1H: This denotes partial saturation in the naphthalene ring, with two hydrogen atoms removed, resulting in a dihydro structure.
  • 2'-Oxo: A ketone group at position 2 of the piperidine ring.
  • 1'-Methyl: A methyl substituent at position 1 of the piperidine.
  • 6-Carboxylate: A methyl ester at position 6 of the naphthalene.

The stereochemical descriptor (R) specifies the configuration at the spiro carbon, influencing the compound’s spatial arrangement and biological interactions. Comparative analysis with related spiro compounds, such as 3,4-dihydro-1H-spiro[naphthalene-2,4'-piperidine]-1-one (MW: 215.29 g/mol), highlights how substituents like the methyl ester and oxo group modulate physicochemical properties (Table 1).

Table 1: Structural Comparison of Selected Spirocyclic Compounds

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Functional Groups
Target CompoundC21H27NO3341.4Methyl ester, oxo, methyl
3,4-Dihydro-1H-spiro[naphthalene-2,4'-piperidine]-1-oneC14H17NO215.29Ketone
Methyl (S)-piperidine-2-carboxylate hydrochlorideC7H14ClNO2179.65Methyl ester, hydrochloride

Historical Context of Spirocyclic Compound Discovery

Spirocyclic frameworks emerged as a focal point in organic chemistry during the mid-20th century, driven by their prevalence in natural products and bioactive molecules. Early examples, such as spiro[cyclopropane-1,2'-indene], demonstrated the thermodynamic stability conferred by spiro junctions. The development of synthetic methodologies, including cycloadditions and ring-closing metatheses, enabled access to complex spiro systems like 3,4-dihydro-1H-spiro[naphthalene-2,4'-piperidine] hydrochloride (PubChem CID: 9794387).

The introduction of stereoselective synthesis in the 1980s allowed precise control over spiro center configurations, critical for compounds like the (R)-configured target molecule. Advances in spectroscopic techniques (e.g., NMR, X-ray crystallography) further facilitated structural elucidation, as seen in the characterization of methyl (6R)-1'-(cyclobutylmethyl)-2'-oxospiro[7,8-dihydro-5H-naphthalene-6,3'-piperidine]-2-carboxylate (CAS: 2028325-02-0).

Research Relevance in Contemporary Organic Chemistry

Modern applications of spirocyclic compounds span drug discovery, materials science, and catalysis. The target compound’s methyl ester and oxo groups enhance solubility and hydrogen-bonding capacity, making it a candidate for protease inhibition or receptor modulation. Its structural similarity to 3,4-dihydro-1H-spiro[naphthalene-2,4'-piperidine]-1-one (ChEMBL ID: CHEMBL5000580) suggests potential in central nervous system (CNS) drug development, where spirocycles often improve blood-brain barrier penetration.

Recent synthetic innovations, such as the use of thionyl chloride in esterification reactions, have streamlined the production of methyl ester derivatives. For example, methyl (S)-piperidine-2-carboxylate hydrochloride (79.1% yield) exemplifies the scalability of such methods, which could be adapted for the target compound’s synthesis.

XLogP3

2.2

Hydrogen Bond Acceptor Count

3

Exact Mass

287.15214353 g/mol

Monoisotopic Mass

287.15214353 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-10-2024

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